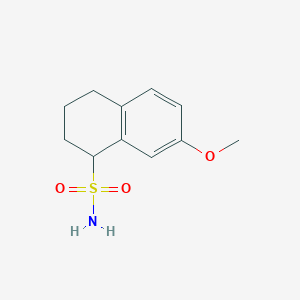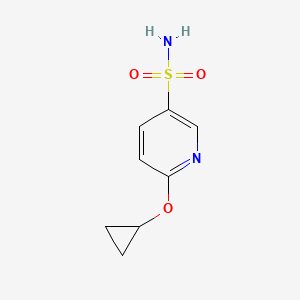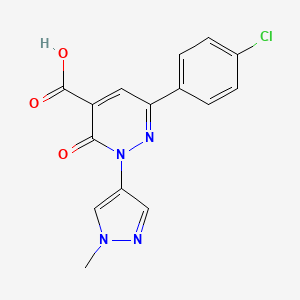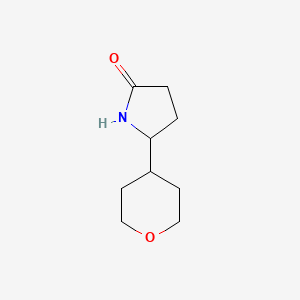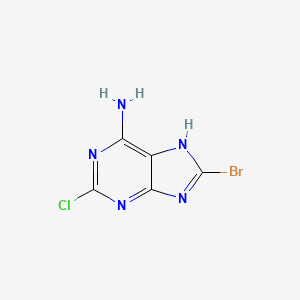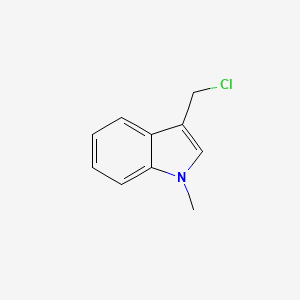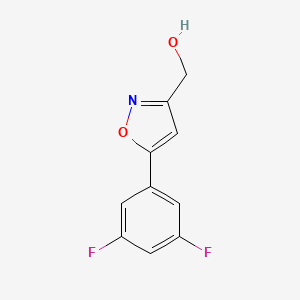
(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol: is a chemical compound characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then subjected to reduction conditions to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)carboxylic acid.
Reduction: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its difluorophenyl group can interact with various biological targets, providing insights into enzyme-substrate relationships.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The isoxazole ring can participate in electron delocalization, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
相似化合物的比较
- (5-(3,4-Difluorophenyl)isoxazol-3-yl)methanol
- (5-(2,4-Difluorophenyl)isoxazol-3-yl)methanol
- (5-(3,5-Dichlorophenyl)isoxazol-3-yl)methanol
Comparison: Compared to its analogs, (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, reactivity, and binding affinity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
属性
分子式 |
C10H7F2NO2 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC 名称 |
[5-(3,5-difluorophenyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C10H7F2NO2/c11-7-1-6(2-8(12)3-7)10-4-9(5-14)13-15-10/h1-4,14H,5H2 |
InChI 键 |
OGQHCYIMAQMORG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=NO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


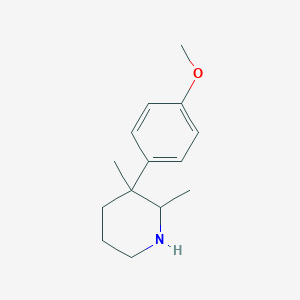
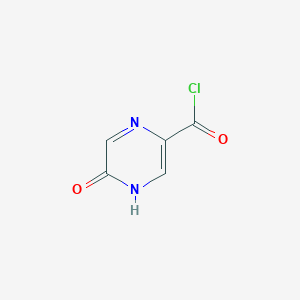
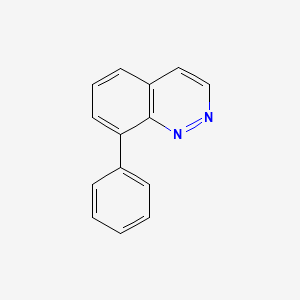
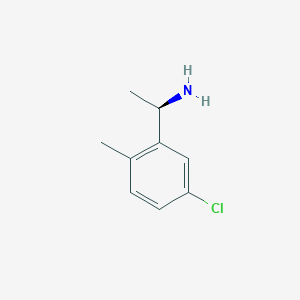
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
